1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine
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Overview
Description
1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine is a compound that features a thiophene ring attached to an ethyl group, which is further connected to a benzene ring substituted with two amine groups. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene-based analogs, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of therapeutic properties associated with thiophene-based analogs, it can be inferred that the compound could potentially exert a variety of molecular and cellular effects .
Preparation Methods
The synthesis of 1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine typically involves several steps:
Starting Materials: The synthesis begins with thiophene and benzene derivatives.
Reaction Conditions: Commonly used reagents include N,N-dimethylformamide (DMF) and phosphorus pentasulfide (P4S10) for sulfurization.
Industrial Production: Industrial methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amine groups or the thiophene ring are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Major Products: The reactions can produce various derivatives, including those with modified thiophene or benzene rings.
Scientific Research Applications
1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of materials like organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine can be compared with other thiophene derivatives:
Properties
IUPAC Name |
2-N-(1-thiophen-2-ylethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMQWDBYHOXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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